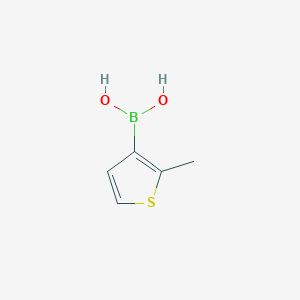

N-(4-chlorophenyl)-4-fluorobenzamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis . Unfortunately, the specific molecular structure analysis for “N-(4-chlorophenyl)-4-fluorobenzamide” is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-4-fluorobenzamide” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which include derivatives of N-(4-chlorophenyl)-4-fluorobenzamide, have been studied, revealing similarities in molecular conformation and aromatic ring inclinations (Suchetan et al., 2016).

Intermolecular Interactions

Research on the charge density analysis of heterohalogen and homohalogen intermolecular interactions in molecular crystals, including studies on 4-fluorobenzamide compounds, highlights the importance of polarizability and interaction nature in these compounds (Hathwar & Row, 2011).

Weak Interaction Studies

Studies of weak interactions in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol and bis-(4-fluorophenyl)-(4-pyridyl) methanol, which involve fluorine atoms, provide insight into the structural behavior of related N-(4-chlorophenyl)-4-fluorobenzamide compounds (Choudhury et al., 2002).

Radioligand Development

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and evaluated as a potential ligand for PET imaging of σ receptors, demonstrating the application of fluorobenzamide derivatives in nuclear medicine (Shiue et al., 1997).

Anti-Inflammatory and Analgesic Agents

Novel 4-fluorobenzamide derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. Their promising activity and gastric tolerability position them as potential therapeutics (Halim et al., 2021).

Dopamine Receptor Density Determination

Research using N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) as a probe has enabled the direct determination of dopamine D(4) receptor density, illustrating the compound's application in neuropharmacological studies (Colabufo et al., 2001).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown to exhibit promising antimicrobial activity, underscoring their potential in addressing microbial threats (Desai et al., 2013).

Synthesis and Scalability

Research on the synthesis of YM758 Monophosphate, which involves fluorobenzamide derivatives, highlights the development of practical and scalable synthetic routes for these compounds, important for pharmaceutical production (Yoshida et al., 2014).

Conformational Studies

The structure of N-(2,4-Dichlorophenyl)benzamide, related to N-(4-chlorophenyl)-4-fluorobenzamide, has been analyzed, providing insights into bond conformations and molecular interactions (Gowda et al., 2008).

Mechanical Property Correlations

Research on N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs, closely related to N-(4-chlorophenyl)-4-fluorobenzamide, shows how crystal structure variations can influence mechanical properties, useful in materials science applications (Bhandary et al., 2018).

Intramolecular Hydrogen Bond Analysis

Studies on 2-Fluorobenzamide and derivatives, similar to N-(4-chlorophenyl)-4-fluorobenzamide, have revealed insights into long-range through-space couplings via intramolecular hydrogen bonds, beneficial for understanding molecular dynamics (Rae et al., 1993).

Tritium Labeling

Synthesis and characterization of tritium labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide demonstrate the use of benzamide derivatives in advanced labeling techniques for biological studies (Hong et al., 2015).

Biological Evaluation of Analogs

Synthesis and biological evaluation of stilbene-based analogues, including fluorobenzamide derivatives, have been conducted to explore their potential as antioxidants, antibacterials, and antifungals (Karki et al., 2011).

Cardiac Imaging Agent Development

The synthesis of [18F]Fluoroclofilium, which includes N-4-(4-chlorophenyl)butyl-N,N-diethyl-7-[18F]fluoroheptylammonium, demonstrates the application of fluorobenzamide derivatives in developing cardiac imaging agents for PET studies (Yu et al., 2003).

Photo-Degradation Studies

Investigations into the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea provide insight into the stability and degradation pathways of related compounds, useful in environmental and pharmaceutical contexts (Guoguang et al., 2001).

Colour Determination of Stilbene Dyes

The synthesis and colour determination of stilbene dyes, involving N-(2-chlorophenyl)-2-hydroxybenzamide and related compounds, highlight their potential use in colorimetry and dye industries (Grad et al., 2013).

Automated Synthesis of Radiolabeling Agents

Automated synthesis of [18F]FBEM, a thiol reactive synthon for radiofluorination of peptides and proteins, exemplifies the role of fluorobenzamide derivatives in radiopharmaceutical development (Kiesewetter et al., 2011).

Photo-Degradation in Thiazole-Containing Compounds

Structural analysis of photo-degradation in thiazole-containing compounds provides insights into the stability and reactivity of related benzamide derivatives under light exposure (Wu et al., 2007).

Corrosion Inhibition and Biocide Agents

Studies on the action of fluorophenyl-2,2′-bichalcophenes, including fluorobenzamides, as corrosion inhibitors and biocide agents showcase their dual functionality in industrial and environmental applications (Abousalem et al., 2019).

Structure-Affinity Relationship Study

A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a D(4) receptor ligand, provides valuable data for designing compounds with specific receptor affinities (Perrone et al., 2000).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of “N-(4-chlorophenyl)-4-fluorobenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored, given that similar compounds have shown various biological activities .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKCQKJHMDSOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385497 | |

| Record name | N-(4-chlorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-fluorobenzamide | |

CAS RN |

1978-88-7 | |

| Record name | N-(4-chlorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)